molecular formula C21H16BrN3O2S B4966506 3-bromo-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

3-bromo-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

Cat. No.: B4966506
M. Wt: 454.3 g/mol
InChI Key: MUTKSFVGQBTZOS-UHFFFAOYSA-N
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Description

3-bromo-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a phenylcarbonyl group, and a carbamothioyl group. Its molecular formula is C22H18BrN3O3S, and it has a molecular weight of 484.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide typically involves multiple steps One common method starts with the bromination of a suitable benzamide precursorThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives, depending on the nucleophile introduced .

Scientific Research Applications

3-bromo-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-bromo-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is unique due to its specific combination of functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]-3-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S/c22-16-9-4-8-15(12-16)20(27)25-21(28)24-18-11-5-10-17(13-18)23-19(26)14-6-2-1-3-7-14/h1-13H,(H,23,26)(H2,24,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTKSFVGQBTZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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